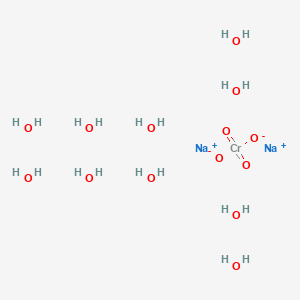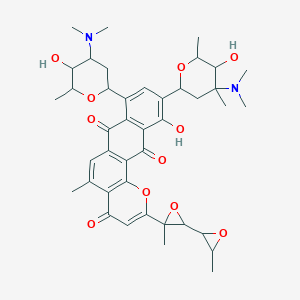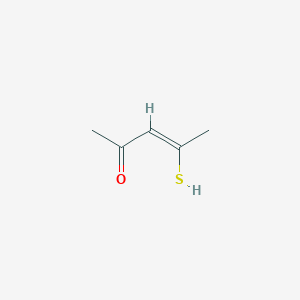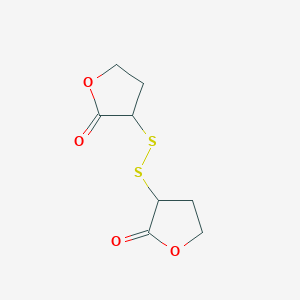
3,3'-Dithiobisdihydro-2-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘3,3’-Dithiobisdihydro-2-furanone’ (DTDF) is a sulfur-containing compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. This compound is also known as furan-2,5-dithiol or furan-2,5-dithione and is synthesized by the reaction of furan-2,5-diol with elemental sulfur.
Wirkmechanismus
DTDF is believed to exert its biological effects through its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). It has also been shown to inhibit the activity of key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Biochemische Und Physiologische Effekte
DTDF has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DTDF has also been shown to reduce oxidative stress and lipid peroxidation in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DTDF in scientific research include its low toxicity, high stability, and ease of synthesis. However, one of the limitations of using DTDF is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the use of DTDF in scientific research. One area of interest is the development of novel DTDF-based compounds with enhanced biological activity. Another potential direction is the investigation of DTDF as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, DTDF could be explored as a potential corrosion inhibitor for various industrial applications.
In conclusion, ‘3,3’-Dithiobisdihydro-2-furanone’ is a sulfur-containing compound that has been extensively studied for its potential applications in various fields of scientific research. It exhibits anti-inflammatory, antioxidant, and antimicrobial properties and has been studied for its potential use as a corrosion inhibitor and as a building block for the synthesis of novel organic compounds. DTDF has several advantages for use in scientific research, including its low toxicity, high stability, and ease of synthesis. However, its low solubility in aqueous solutions is a limitation that needs to be addressed. There are several potential future directions for the use of DTDF in scientific research, including the development of novel DTDF-based compounds with enhanced biological activity and the investigation of DTDF as a potential therapeutic agent for the treatment of inflammatory diseases.
Synthesemethoden
DTDF can be synthesized by the reaction of furan-2,5-diol with elemental sulfur in the presence of a suitable catalyst. The reaction typically takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
DTDF has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. DTDF has also been studied for its potential use as a corrosion inhibitor and as a building block for the synthesis of novel organic compounds.
Eigenschaften
CAS-Nummer |
14091-96-4 |
|---|---|
Produktname |
3,3'-Dithiobisdihydro-2-furanone |
Molekularformel |
C8H10O4S2 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
3-[(2-oxooxolan-3-yl)disulfanyl]oxolan-2-one |
InChI |
InChI=1S/C8H10O4S2/c9-7-5(1-3-11-7)13-14-6-2-4-12-8(6)10/h5-6H,1-4H2 |
InChI-Schlüssel |
YUVIWYVAQVOVTK-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1SSC2CCOC2=O |
Kanonische SMILES |
C1COC(=O)C1SSC2CCOC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



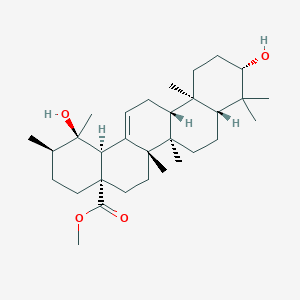
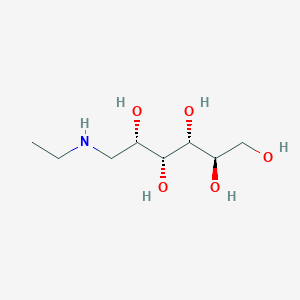
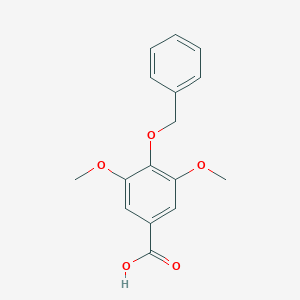
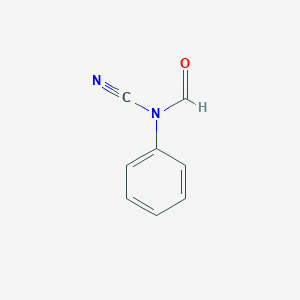
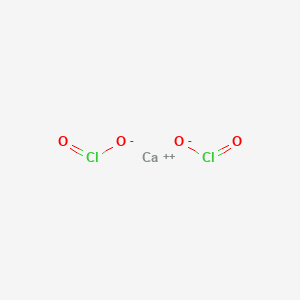
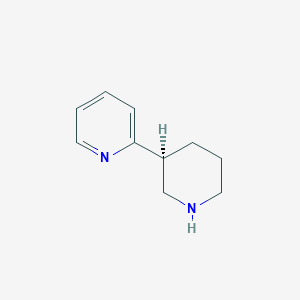
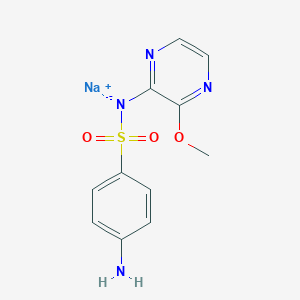
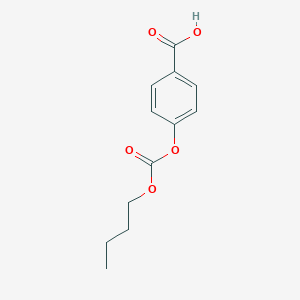
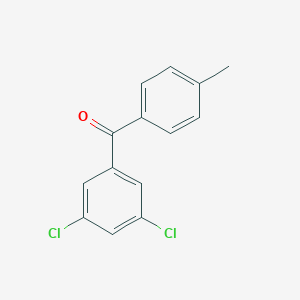
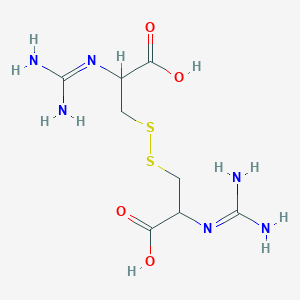
![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
